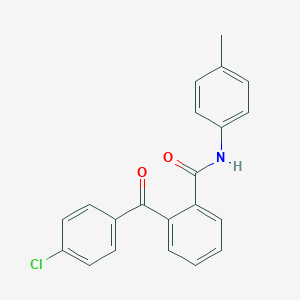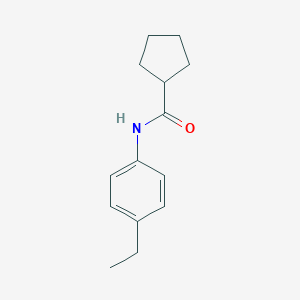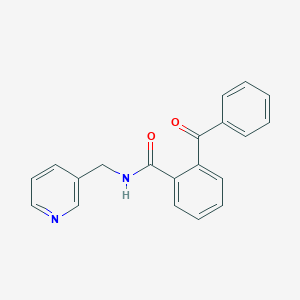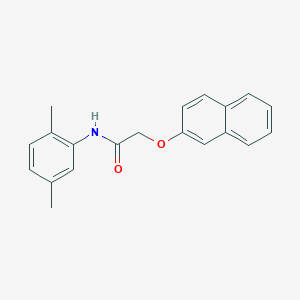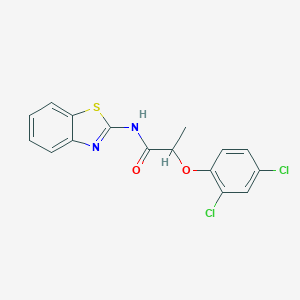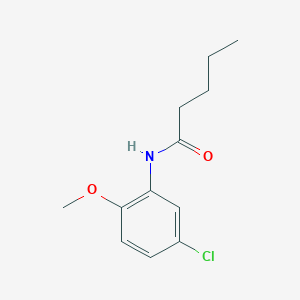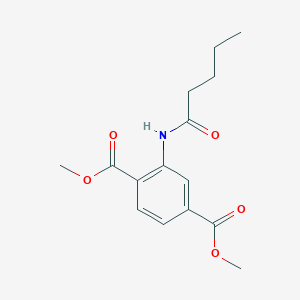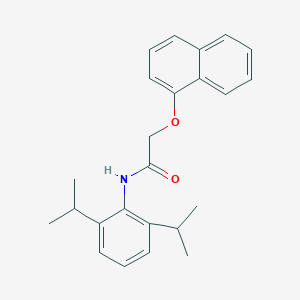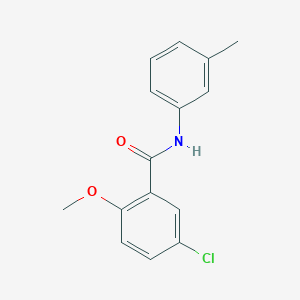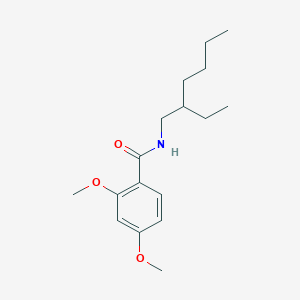![molecular formula C12H21N3OS2 B291576 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide is not fully understood, but it is believed to be related to its ability to modulate various cellular signaling pathways. It has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers and inflammatory cytokines in animal models of inflammation. It has also been found to inhibit the growth of various bacterial and fungal strains. In cancer cells, it has been shown to induce cell death and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide. One area of interest is its potential as a therapeutic agent for various inflammatory and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of research is its potential as a lead compound for the development of novel anticancer agents. This will require further studies to assess its efficacy and toxicity in preclinical models. Overall, 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide involves the reaction of 2-ethylhexanoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography. This synthesis method has been reported in various research articles and has been found to be reliable and reproducible.
Applications De Recherche Scientifique
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide has been studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. Several research studies have reported the biological activities of this compound, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential anticancer activity.
Propriétés
Formule moléculaire |
C12H21N3OS2 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexanamide |
InChI |
InChI=1S/C12H21N3OS2/c1-4-7-8-9(5-2)10(16)13-11-14-15-12(18-11)17-6-3/h9H,4-8H2,1-3H3,(H,13,14,16) |
Clé InChI |
QPPLUUKWCGQLSI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=NN=C(S1)SCC |
SMILES canonique |
CCCCC(CC)C(=O)NC1=NN=C(S1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



